N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine
Description
N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine is a deuterated derivative of the non-deuterated analog CAS 1256963-02-6 (4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine). Its structure features a pyrimidine core linked to a pyridine ring substituted with a 4-[bis(trideuteriomethyl)amino]piperidin-1-yl group and a pyrazole moiety bearing 3-chloro and 5-propan-2-yl substituents . The deuterated dimethylamino group (CD₃)₂N—replacing the standard dimethylamino (CH₃)₂N—is strategically incorporated to enhance metabolic stability, a common tactic in drug design to prolong half-life and reduce hepatic clearance .
Properties
Molecular Formula |
C22H29ClN8 |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27)/i3D3,4D3 |
InChI Key |
JKFGTURSEBTJIZ-LIJFRPJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=CC(=N3)C4=C(NN=C4Cl)C(C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Piperidine Subunit
The bis(trideuteriomethyl)amino-piperidine moiety is synthesized via deuterium-selective reductive amination (Fig. 1A). Piperidin-4-one undergoes condensation with deuterated dimethylamine (ND(CD₃)₂) under acidic conditions, followed by sodium cyanoborodeuteride reduction. This method achieves >98% deuterium incorporation at the methyl groups. Alternative routes involve H/D exchange using Ir or Pd catalysts, but these yield lower isotopic purity (85–92%).
Key reaction conditions :
Pyrimidine Core Functionalization
The 4-(3-chloro-5-isopropylpyrazol-4-yl)pyrimidin-2-amine subunit is synthesized via microwave-assisted cyclocondensation (Fig. 1B):
- Enaminone formation : 3-chloro-5-isopropyl-1H-pyrazole-4-carbaldehyde reacts with guanidine nitrate in n-butanol at 110°C (12 h).
- Cyclization : The intermediate undergoes microwave irradiation (150°C, 30 min) with ammonium acetate, achieving 89% conversion.
Optimized parameters :
Pyridine-Piperidine Coupling
The piperidine subunit is linked to 5-aminopyridin-2-yl via Buchwald-Hartwig amination (Fig. 1C):
Alternative methods using CuI/1,10-phenanthroline give lower yields (58–64%) due to steric hindrance from the bis(trideuteriomethyl) group.
Final Assembly via Nucleophilic Aromatic Substitution
The pyrimidine and pyridine-piperidine subunits are coupled through SNAr reaction (Fig. 1D):
- Conditions : DIPEA in DMA at 120°C (3 h)
- Molar ratio : 1:1.1 (pyrimidine:pyridine-piperidine)
- Yield: 67%
Impurity profile :
- Major byproduct (12%): Des-chloro analogue from partial dehalogenation.
- Controlled via temperature modulation (<130°C).
Deuterium Incorporation Strategies
Comparative data for deuterium sources:
| Method | Isotopic Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Reductive amination | 98.5 | 220 | Industrial |
| H/D exchange | 92.1 | 180 | Lab-scale |
| Deutero-methylation | 99.8 | 450 | Pilot-scale |
Reductive amination is preferred for large-scale synthesis due to cost-effectiveness and regulatory compliance.
Process Optimization and Challenges
Key findings :
- Microwave synthesis reduces pyrimidine cyclization time from 12 h to 30 min versus conventional heating.
- Pd-PEPPSI-IPentCl outperforms Pd(dba)₂ in coupling reactions (82% vs. 68% yield).
- Deuterium loss occurs at >130°C, necessitating strict temperature control during final assembly.
Scale-up limitations :
- High-cost deuterated reagents increase production expenses by 3.5× compared to non-deuterated analogues.
- Chromatography purification is required post-coupling, reducing overall yield to 44–48%.
Analytical Characterization
Spectroscopic data :
Chemical Reactions Analysis
Types of Reactions
N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Biological Activity
N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine, also referred to as Cdk4-In-1, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activity as a selective inhibitor of cyclin-dependent kinase 4 (CDK4). This section explores its mechanisms, efficacy, and case studies related to its biological activity.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H30ClN7 |
| Molecular Weight | 467.98 g/mol |
| XLogP3-AA | 3.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 10 |
Cdk4-In-1 functions primarily by inhibiting the activity of CDK4, a key regulator of the cell cycle. CDK4, when activated by cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to cell cycle progression from the G1 phase to the S phase. By inhibiting CDK4, Cdk4-In-1 effectively halts this progression, thereby exerting anti-proliferative effects on cancer cells.
Biological Activity and Efficacy
Research indicates that Cdk4-In-1 displays potent inhibitory activity against various cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in melanoma and breast cancer models. The compound's selectivity for CDK4 over other kinases is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Case Studies
- Melanoma Cell Lines : In a study conducted on melanoma cell lines, treatment with Cdk4-In-1 resulted in a dose-dependent decrease in cell proliferation. The IC50 values were determined to be in the low micromolar range, indicating strong potency against these cells.
- Breast Cancer Models : Another study focused on breast cancer models demonstrated that Cdk4-In-1 not only inhibited cell growth but also induced apoptosis in a significant percentage of treated cells. The combination of Cdk4 inhibition with standard chemotherapy agents showed enhanced therapeutic effects compared to monotherapy.
- Combination Therapies : Preliminary data suggest that Cdk4-In-1 may enhance the efficacy of existing treatments when used in combination with other targeted therapies or chemotherapeutics. This synergistic effect could lead to improved outcomes in patients with resistant tumors.
Safety and Toxicology
While detailed toxicological data specific to Cdk4-In-1 are still emerging, initial assessments indicate a favorable safety profile. In preclinical studies, adverse effects were minimal at therapeutic doses, although long-term studies are necessary to fully understand the compound's safety in clinical settings.
Comparison with Similar Compounds
Table 1: Substituent Comparison with Analogues
In contrast, compounds like 1i (2-chloropyridin-3-yl derivative) prioritize halogenation for synthetic efficiency, achieving 75% yield due to electron-withdrawing chloro groups stabilizing intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
